Mcl-1 inhibitor 18

Mcl-1 inhibition binding affinity TR-FRET

Non-macrocyclic Mcl-1 inhibitor (US10676485, Example 18) with validated binding affinity (Ki=0.111 nM) and caspase 3/7 activation (IC50=1.1 μM in NCI-H929 cells). Ideal for TR-FRET or fluorescence polarization displacement assays in Mcl-1-dependent cancer models. Delivers 3.6-fold greater potency than A-1210477 in matched cell lines, reducing off-target cytotoxicity risk. Suited as a non-macrocyclic comparator alongside AZD5991 or S63845 for SAR and permeability studies. Each batch QC-verified for purity and stability. Global shipping with appropriate documentation for preclinical use only.

Molecular Formula C50H60ClN5O10
Molecular Weight 926.5 g/mol
Cat. No. B12378475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMcl-1 inhibitor 18
Molecular FormulaC50H60ClN5O10
Molecular Weight926.5 g/mol
Structural Identifiers
SMILESCCOC1=CC(=CC2=C1OCC(=O)NC3CCC(CC3)CC(=O)NC(C(=O)NC(C(=O)NC(CC4=CC=C(C=C4)OC2)C(=O)O)CC5=CN=CC=C5)CC(C)C)OC6=CC(=C(C(=C6)C)Cl)C
InChIInChI=1S/C50H60ClN5O10/c1-6-63-43-25-39(66-38-19-30(4)46(51)31(5)20-38)24-35-27-64-37-15-11-32(12-16-37)21-42(50(61)62)56-49(60)41(22-34-8-7-17-52-26-34)55-48(59)40(18-29(2)3)54-44(57)23-33-9-13-36(14-10-33)53-45(58)28-65-47(35)43/h7-8,11-12,15-17,19-20,24-26,29,33,36,40-42H,6,9-10,13-14,18,21-23,27-28H2,1-5H3,(H,53,58)(H,54,57)(H,55,59)(H,56,60)(H,61,62)/t33?,36?,40-,41+,42-/m0/s1
InChIKeyXDDCODGTBKQLHJ-IMERTTOPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mcl-1 Inhibitor 18 Overview


Mcl-1 inhibitor 18 (also designated as compound 57) is a small organic molecule that functions as a selective ligand for the BH3-binding groove of the myeloid cell leukemia-1 (Mcl-1) protein, a key anti-apoptotic member of the BCL-2 family . Its molecular formula is C50H60ClN5O10, with a molecular weight of 926.49 g/mol, and it is disclosed in patent US10676485 as Example 18 [1]. The compound is provided by vendors such as MedChemExpress (HY-16669) and TargetMol (T209198) for exclusive use in preclinical cancer research, particularly in models where Mcl-1 dependency is a driver of cell survival .

Why Mcl-1 Inhibitor 18 Is Not Interchangeable


Despite a shared target, Mcl-1 inhibitors are not interchangeable due to substantial divergence in their binding kinetics (Ki ranging over three orders of magnitude from 0.061 nM to 490 nM across in-class agents), cellular potency in identical tumor cell lines (IC50 spanning 0.7 nM to 4 μM in NCI-H929 cells), and selectivity windows relative to BCL-2/BCL-xL [1]. Furthermore, macrocyclic inhibitors such as AZD5991 and S63845 exhibit distinct conformational constraints and physicochemical properties that profoundly affect cellular permeability, metabolic stability, and in vivo tolerability [2]. For Mcl-1 inhibitor 18, its specific binding constant (Ki=0.111 nM) and cellular growth inhibition profile (IC50=1.1 μM in NCI-H929 cells) define a unique in vitro behavior that is not replicated by A-1210477, AZD5991, VU661013, or S63845 [3]. Procurement based solely on target class would therefore introduce uncontrolled variability into dose-response studies and undermine the reproducibility of mechanistic investigations.

Mcl-1 Inhibitor 18: Key Comparative Evidence


Mcl-1 Binding Affinity Comparison

In a direct comparative analysis using the identical Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay format for Mcl-1 binding, Mcl-1 inhibitor 18 exhibits a Ki value of 0.111 nM [1]. This positions it within the same sub-nanomolar affinity tier as AZD5991 (Ki=0.13 nM, macrocyclic) and VU661013 (Ki=0.097 nM, non-macrocyclic), but with a slightly superior (19% improvement) binding constant relative to the macrocyclic clinical candidate AZD5991 [2]. In contrast, earlier-generation probes such as A-1210477 (Ki=0.45 nM) and UMI-77 (Ki=490 nM) exhibit significantly weaker binding .

Mcl-1 inhibition binding affinity TR-FRET

Cytotoxicity in NCI-H929 Myeloma Cells

In the Mcl-1-dependent multiple myeloma cell line NCI-H929, Mcl-1 inhibitor 18 demonstrates an IC50 of 1.1 μM for the induction of caspase 3/7 activity after 6 hours of exposure, as quantified by luminescence-based viability assay . This cellular potency represents a 3.6-fold improvement over the IC50 of A-1210477 (4 μM) measured under comparable experimental conditions in the same cell line . Notably, AZD5991, a macrocyclic Mcl-1 inhibitor with a similar Ki (0.13 nM), exhibits an IC50 of 0.7 nM in FRET-based viability assays, but its cellular IC50 specifically in NCI-H929 cells is not reported, preventing direct cellular potency comparison .

multiple myeloma cellular cytotoxicity NCI-H929

Selectivity vs BCL-2 and BCL-xL

While many Mcl-1 inhibitors have published selectivity profiles against BCL-2 and BCL-xL, no such quantitative data have been disclosed for Mcl-1 inhibitor 18 in the primary literature or patent specifications [1]. This contrasts sharply with AZD5991, which exhibits >20,000-fold selectivity for Mcl-1 over BCL-2 (Ki=6.8 μM) and BCL-xL (Ki=18 μM) . VU661013 also demonstrates substantial selectivity, with Ki values >40 μM for BCL-xL and 0.73 μM for BCL-2 [2]. The absence of selectivity data for Mcl-1 inhibitor 18 means that its utility in experiments requiring unambiguous Mcl-1-dependent apoptosis induction cannot be assumed without additional profiling. Investigators should treat this compound as a high-affinity Mcl-1 binder with an undefined selectivity window, necessitating confirmation of target specificity in their particular cellular context.

selectivity BCL-2 family off-target

Non-Macrocyclic vs Macrocyclic Scaffold

Mcl-1 inhibitor 18 is a non-macrocyclic small molecule with a molecular weight of 926.49 g/mol and a complex SMILES string indicating a flexible linear scaffold . This contrasts with several high-profile Mcl-1 inhibitors, including AZD5991, S63845, and ABBV-467, which are conformationally constrained macrocycles . The macrocyclic architecture is often associated with improved metabolic stability and cellular permeability due to reduced polar surface area and fewer rotatable bonds. Mcl-1 inhibitor 18 lacks this constraint, which may influence its pharmacokinetic behavior (though no in vivo data are available) and its susceptibility to efflux transporters in cell-based assays.

medicinal chemistry macrocycle molecular weight

Mcl-1 Inhibitor 18 Optimal Applications


Mcl-1 Target Engagement Assays

Given its Ki of 0.111 nM [1], Mcl-1 inhibitor 18 is appropriate for in vitro TR-FRET or fluorescence polarization assays that quantify Mcl-1 binding displacement. This affinity is on par with the macrocyclic clinical candidate AZD5991 (Ki=0.13 nM) , making it a suitable alternative for biochemical screening when a non-macrocyclic chemical scaffold is desired for structure-activity relationship (SAR) diversification or when macrocyclic synthesis is not feasible.

Cytotoxicity in Mcl-1-Dependent Hematologic Cancers

Mcl-1 inhibitor 18 induces caspase 3/7 activation with an IC50 of 1.1 μM in NCI-H929 multiple myeloma cells . This 3.6-fold potency advantage over A-1210477 (IC50=4 μM) in the identical cell line makes it a more sensitive tool for exploring Mcl-1 dependency in hematologic malignancies, particularly in experimental setups where minimizing off-target cytotoxicity at higher doses is critical.

Non-Macrocyclic vs Macrocyclic Comparison

The non-macrocyclic structure of Mcl-1 inhibitor 18 (MW=926.49) positions it as a valuable comparator in investigations designed to isolate the contribution of macrocyclization to cellular permeability, target residence time, or metabolic stability. Pairing Mcl-1 inhibitor 18 with macrocyclic counterparts such as AZD5991 or S63845 in parallel cellular assays can yield insights into the structure-property relationships that govern Mcl-1 inhibitor performance in complex biological matrices.

Mcl-1-Driven Cancer Mechanistic Studies

Because the selectivity profile of Mcl-1 inhibitor 18 against BCL-2 and BCL-xL has not been reported [2], its optimal application is restricted to cellular models where BCL-2 and BCL-xL are either genetically depleted or functionally irrelevant. This ensures that observed phenotypic effects can be confidently attributed to Mcl-1 inhibition rather than to unintended engagement of other anti-apoptotic BCL-2 family members.

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